Product packaging for Beta-defensin 1 antimicrobial peptide(Cat. No.:)

Beta-defensin 1 antimicrobial peptide

Cat. No.: B1578096
Attention: For research use only. Not for human or veterinary use.
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Description

Genomic Organization and Evolutionary Conservation of DEFB1

The DEFB1 gene is located on chromosome 8p23.1 in humans, within a cluster of β-defensin genes. This genomic region exhibits significant copy number variation (CNV), with DEFB4 and DEFB103A tandem repeats showing 2–12 copies per diploid genome. In cattle, β-defensin genes are organized into four clusters, reflecting evolutionary adaptation to pathogen pressures.

Key Evolutionary Features

  • Vertebrate-Specific Origins : β-Defensins emerged from ancestral big defensins via exon shuffling, sharing conserved β-sheet topology and disulfide bonds.
  • Species-Specific Expansion : Bovine genomes exhibit the largest β-defensin repertoire, with 57+ genes across four clusters, linked to enhanced antimicrobial capacity.
  • Conserved Regulatory Elements : DEFB1 lacks inducible expression by inflammatory cytokines, distinguishing it from other β-defensins like hBD2.
Feature Human DEFB1 Cluster Bovine β-Defensin Genes
Chromosomal Location 8p23.1 Chromosome 13 and 27
Copy Number Variation Rare (2 copies/pd) High (57+ genes)
Evolutionary Role Baseline antimicrobial defense Pathogen resistance adaptation

Primary Protein Structure and Post-Translational Modifications

DEFB1 is synthesized as a 68-amino acid precursor, processed to a mature 36-residue peptide. The mature peptide contains six cysteine residues forming three disulfide bonds (C1-C5, C2-C4, C3-C6), critical for structural stability.

Structural and Functional Attributes

  • Domain Organization : Includes a signal peptide (1–22 residues), propiece (23–40 residues), and mature peptide (41–68 residues).
  • Post-Translational Modifications : No reported glycosylation or phosphorylation; proteolytic cleavage by furin-like enzymes generates the active peptide.
  • Tissue-Specific Expression : Constitutively expressed in epithelial, urothelial, and respiratory tract cells, with elevated levels in chronic obstructive pulmonary disease (COPD).
Region Residues Function
Signal Peptide 1–22 ER targeting and secretion
Propiece 23–40 Regulates peptide folding and stability
Mature Peptide 41–68 Antimicrobial and chemotactic activity

Disulfide Bond Topology and Structural Stability

DEFB1 adopts a β-sheet structure stabilized by three disulfide bonds, distinct from other β-defensins like hBD2. Key structural features include:

  • N-Terminal α-Helix : Forms transient interactions with β-strands.
  • β-Sheet Core : Three β-strands (S1, S2, S3) arranged in a "Greek key" motif.
  • Dimerization : Forms distinct dimers via electrostatic interactions, unlike hBD2’s octamer formation.

Comparative Structural Analysis

Feature hBD1 hBD2/hBD3
Quaternary Structure Monomer/dimer Octamer
Stability High (resistant to proteases) Moderate
Receptor Binding CCR6 chemokine receptor CCR2, CCR6

Polymorphic Variants and Functional Implications

Genetic variations in DEFB1 influence antimicrobial efficacy and disease susceptibility.

Key Polymorphisms

SNP ID (rs#) Location Functional Impact Associated Disease/Phenotype
rs1800968 Promoter (-52) Reduced expression; higher HIV susceptibility HIV-1 viral load modulation
rs11362 Exon 1 (-20) Altered chemotactic activity COPD severity
rs140503947 Missense Decreased protein stability Colorectal cancer progression
rs146603349 Missense Impaired antimicrobial activity Bacterial infections

Functional Implications

  • Immune Modulation : Low DEFB1 expression correlates with poor prognosis in colorectal cancer (CMS2 subtype) due to impaired immune cell recruitment.
  • Epigenetic Regulation : Histone acetylation and methylation (e.g., HDAC1-3, HDAC5) modulate DEFB1 expression in COPD, bypassing promoter methylation.
  • Species-Specific Adaptations : Pro-to-Arg mutations in giant panda DEFB139 enhance antimicrobial potency against Staphylococcus aureus.

Properties

bioactivity

Antimicrobial

sequence

RQKGFCAFLKCPSLTIISGKCSRFHFCCK

Origin of Product

United States

Scientific Research Applications

Antimicrobial Mechanisms

hBD-1 employs several mechanisms to exert its antimicrobial effects:

  • Direct Killing : hBD-1 disrupts bacterial cell membranes, leading to cell lysis.
  • Formation of Bacterial Nets : The reduced form of hBD-1 can form net-like structures that trap bacteria, preventing their translocation and enhancing clearance by immune cells .
  • Immunomodulation : hBD-1 influences leukocyte migration and activation, enhancing the immune response against pathogens .

Microbial Resistance and Novel Antimicrobial Strategies

With the rise of antibiotic-resistant strains, hBD-1 has garnered attention as a potential alternative therapeutic agent. Studies have shown that modified forms of hBD-1 retain antimicrobial activity against resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Candida albicans .

Pathogen Resistance Type hBD-1 Activity
E. coliMulti-drug resistantEffective
Pseudomonas aeruginosaMulti-drug resistantEffective
Candida albicansOpportunistic pathogenEffective

Clinical Applications in Infections

hBD-1 is expressed in various tissues such as the urinary tract and respiratory system. Its role in defending against uropathogenic E. coli has been investigated in vivo using knockout mouse models. While hBD-1 deficiency did not significantly alter bacterial burden, other defensins were identified as key players in mucosal immunity .

Role in Platelet Function

Recent findings indicate that hBD-1 is also present in platelets, where it contributes to antimicrobial defense by clustering pathogens like Staphylococcus aureus, thus reducing their growth rate. Platelet-derived hBD-1 enhances neutrophil extracellular trap (NET) formation, providing a novel mechanism for pathogen containment .

Case Study 1: hBD-1 in the Urinary Tract

A study examined the expression of hBD-1 in response to urinary tract infections (UTIs). The results showed that while hBD-1 levels decreased post-infection, other beta-defensins compensated for this loss, highlighting the redundancy and complexity of the innate immune response .

Case Study 2: Antimicrobial Activity Against Resistant Strains

In vitro assays demonstrated that both native and modified forms of hBD-1 effectively inhibited growth across several antibiotic-resistant clinical isolates. This reinforces the potential for developing defensin-based therapeutics to combat resistant infections .

Comparison with Similar Compounds

Table 1: Comparative Analysis of hBD-1 with hBD-2 and hBD-3

Feature hBD-1 hBD-2 hBD-3
Gene DEFB1 DEFB4 DEFB103
Expression Constitutive (epithelia) Inducible (inflammatory cues) Constitutive/Inducible (skin)
Key Activity Broad-spectrum (reduced form) Gram-negative bacteria, fungi Broad-spectrum, salt-resistant
Disulfide Dependence Activity requires reduction Activity independent of redox state Activity independent of disulfide bonds
Salt Sensitivity Reduced activity in high NaCl Moderate salt tolerance High salt resistance
Therapeutic Focus Cancer, chronic infections Inflammatory diseases Multidrug-resistant infections
  • hBD-2: Induced during inflammation, hBD-2 targets Gram-negative pathogens (e.g., E.
  • hBD-3: Exhibits salt-resistant bactericidal activity against Staphylococcus aureus and Pseudomonas aeruginosa due to enhanced cationic charge and structural flexibility . Modifications like arginine substitutions further boost its potency .

Comparison with Alpha-Defensins

Alpha-defensins (e.g., HNP-1, HD5) are primarily expressed in neutrophils and Paneth cells. Unlike hBD-1, they adopt an α-helix/β-sheet hybrid structure with a distinct disulfide topology (Cys1–Cys6, Cys2–Cys4, Cys3–Cys5) . While hBD-1 is broadly expressed in epithelial tissues, alpha-defensins are localized to immune cells and crypts of the small intestine . Alpha-defensins also show stronger activity against enveloped viruses but are less effective in high-salt mucosal environments compared to beta-defensins .

Comparison with Non-Defensin Antimicrobial Peptides

  • LL-37 (Cathelicidin): This linear peptide lacks disulfide bonds and acts via membrane disruption. It has broader immunomodulatory roles (e.g., chemotaxis, LPS neutralization) but is more susceptible to proteolytic degradation than hBD-1 .
  • Histatins : Salivary histatins (e.g., Histatin-5) are antifungal but lack the cationic charge and cysteine-stabilized structure of hBD-1, limiting their bacterial targeting .

Key Research Findings and Therapeutic Implications

Table 2: Key Modifications and Functional Outcomes of Beta-Defensin Derivatives

Peptide Modification Outcome Reference
Reduced hBD-1 Disulfide bond reduction 10–100x higher activity against E. coli and C. albicans
hBD-3 (R12A/R13A) Arginine substitutions Enhanced salt resistance and anti-biofilm activity
hBD-1-derived octapeptide Proteolytic fragment (residues 28–35) Retains bactericidal activity, stable in serum
  • Redox Sensitivity : Reduced hBD-1 disrupts bacterial membranes via thiol-mediated mechanisms, a unique trait among defensins .
  • Evolutionary Adaptations : Rapid sequence divergence in beta-defensin exon 2 regions reflects adaptive evolution against pathogens, contrasting with conserved alpha-defensin structures .
  • Clinical Challenges: While hBD-1 analogs show promise in cancer and chronic infections, their pro-inflammatory and fibrotic effects (e.g., dacryostenosis) necessitate cautious therapeutic design .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:
The most common and reliable method for preparing Beta-defensin 1 is solid-phase peptide synthesis using fluorenylmethoxycarbonyl (Fmoc) chemistry. This technique allows stepwise assembly of the peptide chain on a solid resin support, facilitating efficient synthesis and purification.

Detailed Process:

  • Resin and Chemistry:
    Fmoc-protected amino acids are sequentially coupled to a resin-bound peptide chain, typically using Fmoc-l-Cys-(trityl)-NovaSyn-TGA resin for cysteine-containing peptides like HBD-1.

  • Cleavage and Deprotection:
    After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) mixtures containing scavengers such as thioanisole, m-cresol, and ethanedithiol to prevent side reactions and protect thiol groups.

  • Oxidative Folding:
    The linear peptide undergoes oxidation to form the correct disulfide bonds, critical for the peptide's structure and function. This is typically achieved by air oxidation in aqueous dimethyl sulfoxide (DMSO) or via a cysteine/cystine redox system. The oxidation is carefully controlled, often at room temperature for 24 hours, to yield the biologically active conformation.

  • Purification:
    The oxidized peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns with gradients of trifluoroacetic acid in water and acetonitrile. Purity and identity are confirmed by mass spectrometry, such as matrix-assisted laser desorption ionization–time of flight (MALDI-TOF).

Step Conditions/Details Purpose
Resin selection Fmoc-l-Cys-(trityl)-NovaSyn-TGA Supports peptide chain assembly
Coupling chemistry Fmoc solid-phase synthesis Sequential amino acid addition
Cleavage TFA with thioanisole, m-cresol, ethanedithiol Release peptide, deprotect groups
Oxidation Air oxidation in 20% aqueous DMSO, 24 h, RT Disulfide bond formation
Purification RP-HPLC on C18 column, TFA/acetonitrile gradients Remove impurities, isolate peptide
Characterization MALDI-TOF mass spectrometry Confirm molecular weight

Recombinant Expression Systems

Overview:
Recombinant DNA technology offers an alternative to chemical synthesis, enabling large-scale production of HBD-1 with proper folding and post-translational modifications.

Expression and Purification:

  • Expression Host:
    Beta-defensin 1 can be expressed in bacterial systems like Escherichia coli, often as fusion proteins to enhance solubility and facilitate purification.

  • Purification:
    After cell lysis, the peptide is purified using affinity chromatography, such as Ni^2+-IDA columns for His-tagged proteins. The purification involves washing with binding buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, pH 8.0) and elution with imidazole-containing buffer (e.g., 150 mM imidazole).

  • Refolding:
    Post-purification, the peptide may require refolding to form correct disulfide bonds, often achieved by dialysis or redox buffer systems.

  • Verification:
    Purity is assessed by SDS-PAGE, and antimicrobial activity assays confirm functionality.

Step Conditions/Details Purpose
Host E. coli expression system High-yield peptide production
Fusion tag His-tag for affinity purification Simplifies purification
Cell lysis Mechanical or chemical methods Release expressed peptide
Affinity purification Ni^2+-IDA column, wash with binding buffer, elute with imidazole Isolate target peptide
Refolding Dialysis or redox buffer Correct disulfide bond formation
Characterization SDS-PAGE and antimicrobial assays Confirm purity and activity

Amino-Terminal Processing and Maturation

Beta-defensin 1 is initially synthesized as a 68 amino acid pro-peptide, which undergoes variable amino-terminal processing to generate mature peptides ranging from 36 to 45 amino acids. This processing is crucial for biological activity and can be mimicked in vitro by enzymatic cleavage or during recombinant expression.

Comparative Data on Preparation Methods

Parameter Solid-Phase Peptide Synthesis Recombinant Expression
Scale Suitable for small to medium scale Suitable for large-scale production
Purity High purity achievable via HPLC Purity depends on expression and purification efficiency
Disulfide bond formation Controlled oxidative folding post-synthesis Requires refolding protocols
Cost Higher cost for large peptides Cost-effective for bulk production
Time Several days to weeks depending on peptide length Days to weeks including expression and purification
Post-translational modifications Limited to chemical modifications Possible in eukaryotic expression systems

Research Findings Supporting Preparation Methods

  • Chemical Synthesis Validation:
    Studies confirm that chemically synthesized HBD-1 with correct disulfide connectivity exhibits antimicrobial activity comparable to native peptides. Mass spectrometry and tryptic cleavage analyses verify the correct folding.

  • Hybrid Peptide Synthesis:
    Hybrid peptides combining HBD-1 with other defensins have been synthesized using SPPS, demonstrating the versatility of this method for designing novel therapeutics.

  • Recombinant Expression Efficiency: Recombinant expression followed by affinity purification yields functional HBD-1, as demonstrated by antimicrobial assays and SDS-PAGE analysis.

Q & A

Q. What experimental methods are used to study the expression and functional roles of Beta-defensin 1 (hBD-1) in mucosal immunity?

Beta-defensin 1 is constitutively expressed by epithelial cells and plays a critical role in mucosal defense. Researchers commonly use RT-qPCR to quantify DEFB1 mRNA levels in epithelial tissues, ELISA to measure protein secretion in biological fluids (e.g., saliva, amniotic fluid), and immunohistochemistry to localize hBD-1 in tissue sections . Functional studies often involve in vitro antimicrobial assays against pathogens like E. coli or C. parvum, with minimum inhibitory concentration (MIC) tests under varying redox conditions (e.g., reducing agents like TCEP to activate hBD-1) .

Q. How can researchers assess the membrane-disrupting mechanism of Beta-defensin 1 against microbial pathogens?

Standard methods include:

  • Fluorescence-based assays : Using dyes like SYTOX Green to measure membrane permeability in real time.
  • Electron microscopy : Visualizing structural damage to bacterial membranes.
  • Liposome leakage assays : Mimicking microbial membranes with anionic lipid vesicles to quantify peptide-induced disruption . Control experiments should include scrambled peptides or defensin-deficient strains to confirm specificity.

Q. What are the key bioinformatics tools for classifying Beta-defensin 1 within the defensin family?

The Antimicrobial Peptide Database (APD) enables sequence-based classification using BLAST or motif searches (e.g., the six-cysteine motif in β-defensins). Tools like iDPF-PseRAAAC and HMMER can identify defensin subfamilies based on sequence divergence in the mature peptide region . Phylogenetic analysis of exon 2 sequences across species (e.g., murine vs. human β-defensins) reveals evolutionary divergence driven by positive selection .

Advanced Research Questions

Q. How should experimental designs account for contradictory data on Beta-defensin 1's antimicrobial activity under different redox conditions?

While hBD-1 exhibits weak activity in its oxidized form, reducing environments (e.g., thioredoxin in mucosal layers) enhance its potency. To resolve contradictions:

  • Standardize redox conditions : Include reducing agents (e.g., DTT) in MIC assays.
  • Validate pathogen models : Test activity against clinical isolates (e.g., multidrug-resistant Staphylococcus) versus lab strains.
  • Control for post-translational modifications : Use recombinant hBD-1 with verified disulfide bonds via mass spectrometry .

Q. What methodologies are used to analyze the evolutionary divergence of Beta-defensin 1 across species?

Comparative genomics approaches include:

  • dN/dS ratio calculations : Identify positive selection in exon 2 (mature peptide) versus conserved exon 1 (signal peptide).
  • Phylogenetic tree construction : Cluster β-defensin orthologs (e.g., murine, human) to trace lineage-specific adaptations.
  • Structural modeling : Predict functional impacts of amino acid substitutions in the cationic domains critical for microbial interaction .

Q. How can researchers address challenges in recombinant production of Beta-defensin 1 for functional studies?

Recombinant hBD-1 production in E. coli often yields insoluble inclusion bodies. Strategies include:

  • Fusion tags : Use thioredoxin or SUMO tags to improve solubility, followed by TEV protease cleavage.
  • Codon optimization : Enhance expression in bacterial hosts by adapting rare tRNA usage.
  • Oxidative folding : Refold peptides using glutathione redox buffers to ensure proper disulfide bond formation .

Q. What experimental approaches link Beta-defensin 1 dysregulation to clinical conditions like sepsis or asthma?

  • GWAS studies : Identify SNPs in DEFB1 associated with disease susceptibility.
  • Proteomic profiling : Measure hBD-1 levels in bronchoalveolar lavage fluid (asthma) or serum (sepsis) using multiplex immunoassays.
  • Animal models : Use Defb1 knockout mice to study susceptibility to bacterial challenge or allergic inflammation .

Q. How can synthetic analogs of Beta-defensin 1 overcome limitations like salt sensitivity or proteolytic degradation?

Structure-activity relationship (SAR) studies guide rational design:

  • Charge modulation : Increase cationic residues (e.g., arginine) to enhance salt resistance.
  • D-amino acid substitution : Improve protease stability while retaining activity.
  • Cyclization : Stabilize α-helical structures via lactam bridges. Validate analogs using circular dichroism (CD) and in vivo infection models .

Methodological Resources

  • Databases : APD for sequence retrieval and classification .
  • Structural analysis : PDB for defensin NMR/X-ray structures (e.g., 1FD3).
  • Expression systems : Bacillus subtilis for secreted peptide production .

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